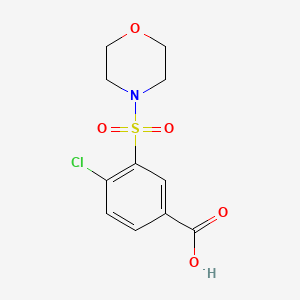

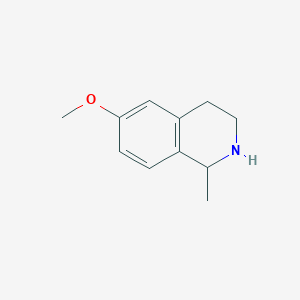

![molecular formula C5H6F3N3O B2887469 [1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1267796-04-2](/img/structure/B2887469.png)

[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves reactions with methyl hydrazine hydrochloride . Functionalization of the 5-position is achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .

Molecular Structure Analysis

The molecular structure of similar compounds can be represented by the InChI code. For example, the InChI code for “[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol” is 1S/C6H7F3N2O/c1-11-5(6(7,8)9)2-4(3-12)10-11/h2,12H,3H2,1H3 .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve lithiation followed by trapping with electrophiles . The reaction mixture is typically heated and then cooled to room temperature .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of around 180.13 , and they often exist as a liquid at room temperature .

Applications De Recherche Scientifique

Photochemistry

In the realm of photochemistry , this compound can be involved in the formation, properties, and reactivity of excited states of molecules. It may serve as a precursor for photoactive materials that are used in light-induced reactions, potentially contributing to the development of new photoreactive compounds .

Materials Chemistry

Within materials chemistry , the trifluoromethyl group in the compound’s structure could be utilized to enhance the properties of materials. This includes the development of new polymers or coatings that exhibit improved thermal stability, chemical resistance, or unique optical properties due to the presence of the trifluoromethyl group .

Catalysis

The compound could play a role in catalysis , particularly in reactions where the trifluoromethyl group is a desirable substituent. It might be used to synthesize catalysts that facilitate the introduction of trifluoromethyl groups into target molecules, which is a valuable transformation in pharmaceutical and agrochemical manufacturing .

Photovoltaics

In photovoltaics , the compound might be investigated for its potential use in solar energy conversion. The unique electronic properties imparted by the trifluoromethyl group could lead to the development of novel components for solar cells, enhancing efficiency and stability .

Photomedicine

In photomedicine , this compound could be explored for its utility in medical imaging or as a photosensitizer in photodynamic therapy. The trifluoromethyl group might improve the compound’s interaction with light, which is crucial for these applications .

Energy Conversion

Lastly, in the field of energy conversion , the compound could be a part of research into new materials for fuel cells or batteries. Its structural features might contribute to the efficiency of energy conversion processes or the stability of energy storage materials .

Safety and Hazards

Propriétés

IUPAC Name |

[1-methyl-5-(trifluoromethyl)triazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3O/c1-11-4(5(6,7)8)3(2-12)9-10-11/h12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOKKVKWKXGWRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

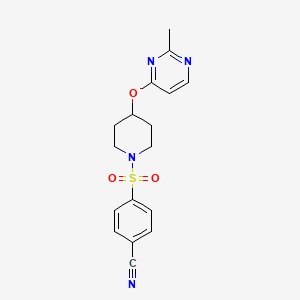

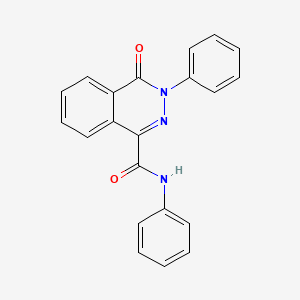

![N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887391.png)

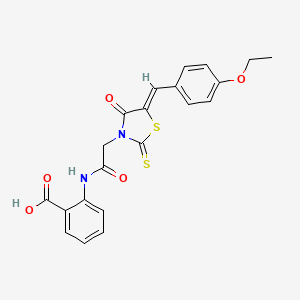

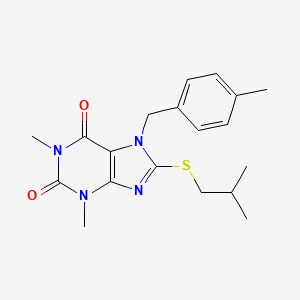

![2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2887392.png)

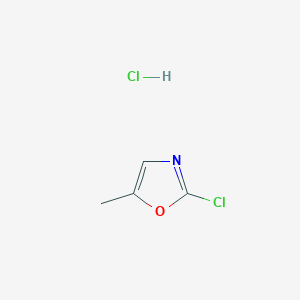

![5-{[(3-Chlorophenyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B2887399.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide](/img/structure/B2887400.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2887402.png)

![3-chloro-N-[1-(3-chlorobenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2887407.png)

![6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2887408.png)